N-(propan-2-yl)quinolin-6-amine

Medicinal Chemistry ADME Prediction Lead Optimization

Unqualified substitution of 6-aminoquinoline derivatives in SAR studies often leads to loss of activity or confounding PK profiles due to mismatched lipophilicity and H-bond capacity. N-(Propan-2-yl)quinolin-6-amine solves this by providing a defined physicochemical profile tailored for intracellular targets. - XLogP3 2.9 (1.6-unit increase over 6-aminoquinoline) enhances passive membrane permeability for intracellular probe design. - TPSA 24.9 Ų with 1 HBD supports optimal cellular penetration while retaining hydrogen-bond interaction capacity at the quinoline 6-position. - Two rotatable bonds enable conformational sampling suitable for fragment-based screening against flexible binding sites.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B7869744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)quinolin-6-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C12H14N2/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h3-9,14H,1-2H3
InChIKeyDQZSFCYCRMWVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-yl)quinolin-6-amine: Overview & Procurement


N-(Propan-2-yl)quinolin-6-amine, also known as N-isopropylquinolin-6-amine, is a secondary amine belonging to the 6-aminoquinoline subclass. It features a quinoline core with an isopropyl substituent on the 6-position nitrogen (C12H14N2, MW: 186.25 g/mol). In contrast to the parent 6-aminoquinoline scaffold, which serves as a common precursor in medicinal chemistry, the N-isopropyl analogue introduces distinct steric and electronic properties that influence its lipophilicity, basicity, and molecular recognition patterns [1]. These subtle but quantifiable physicochemical shifts are critical for research applications where target engagement, membrane permeability, and metabolic stability must be carefully controlled [2]. The compound is commercially available from chemical suppliers, typically at 95% or 98% purity, but its biological annotation in public databases remains sparse, making procurement decisions reliant on comparative physicochemical analysis .

Physicochemical probe design and SAR exploration
N-isopropyl substitution enables lipophilicity and HBD tuning
Membrane permeability and intracellular target engagement studies
Predicted logP and TPSA support passive diffusion assessment
Fragment-based lead generation requiring conformational flexibility
Two rotatable bonds may enhance binding-site complementarity

N-(Propan-2-yl)quinolin-6-amine: Why Substitutes Fail


Although 6-aminoquinoline and its derivatives share the quinoline-6-amine core, simple substitution is not a viable procurement strategy due to fundamental differences in molecular properties that dictate experimental outcomes. Replacing the N-isopropyl group with a hydrogen atom (as in 6-aminoquinoline) drastically reduces lipophilicity, while shifting the isopropyl group from the amino nitrogen to the C6 carbon (as in 6-isopropylquinoline) eliminates the hydrogen-bond donor (HBD) capacity entirely [1][2]. Furthermore, varying the N-alkyl chain length systematically alters topological polar surface area (TPSA) and rotatable bond count, which are key determinants of passive membrane permeability and target-binding entropy [1]. These property divergences mean that in structure-activity relationship (SAR) studies, biological assays, or chemical probe design, an unqualified substitution can lead to loss of activity, altered selectivity, or confounding pharmacokinetic profiles, making N-(propan-2-yl)quinolin-6-amine a non-fungible entity within its chemical space.

6-Aminoquinoline (unsubstituted parent)
Replacing the N-isopropyl group with hydrogen drops lipophilicity (predicted XLogP3 shift) and may compromise membrane permeability in cell-based assays.
6-Isopropylquinoline (carbon-substituted isomer)
This isomer lacks the hydrogen-bond donor; it cannot replicate the donor-acceptor pharmacophore required for target interactions that depend on the 6-amino N–H.
N-alkyl chain length variants
Altering the alkyl group changes TPSA and rotatable bond count, shifting passive permeability and conformational entropy in ways that may disrupt SAR continuity.

N-(Propan-2-yl)quinolin-6-amine: Comparative Evidence


Lipophilicity vs. 6-Aminoquinoline

N-(Propan-2-yl)quinolin-6-amine exhibits significantly higher predicted lipophilicity (XLogP3 = 2.9) compared to the unsubstituted parent 6-aminoquinoline (XLogP3 = 1.3), a difference of +1.6 log units [1][2]. This differential suggests superior passive membrane permeability potential, as each unit increase in logP can correspond to a several-fold increase in permeability across lipid bilayers.

Lipophilicity vs 6-Aminoquinoline
Head-to-head
Δ XLogP3 = +1.6 (2.9 vs 1.3)
Supports lipophilicity-dependent membrane permeability review
Computed XLogP3; experimental logD verification recommended
Medicinal Chemistry ADME Prediction Lead Optimization

Topological Polar Surface Area and Oral Bioavailability

The TPSA of N-(propan-2-yl)quinolin-6-amine is 24.9 Ų, which is 14.0 Ų lower than that of 6-aminoquinoline (38.9 Ų) [1][2]. A TPSA below 60 Ų is generally correlated with good oral absorption, and the reduced TPSA of the N-isopropyl derivative suggests enhanced passive transcellular permeability and reduced susceptibility to active efflux via P-glycoprotein compared to the more polar parent compound.

TPSA & Oral Bioavailability
Head-to-head
Δ TPSA = −14.0 Ų (24.9 vs 38.9 Ų)
Predicted to support improved passive oral absorption profile
Cactvs-derived TPSA; requires Caco-2 / MDCK validation
Drug Design Bioavailability Prediction Transporters

Hydrogen-Bond Donor vs. 6-Carbon Isomers

Unlike 6-isopropylquinoline, which has zero hydrogen-bond donors (HBD count = 0), N-(propan-2-yl)quinolin-6-amine retains one HBD (HBD count = 1) [1][2]. This is a critical differentiation, as the absence of an HBD entirely alters the hydrogen-bonding pharmacophore, potentially abolishing key interactions with biological targets such as kinases, GPCRs, or ion channels that rely on a donor-acceptor motif.

HBD vs 6-Isopropylquinoline
Head-to-head
1 HBD (present) vs 0 HBD (absent)
Retains hydrogen-bond donor pharmacophore for target engagement
Key for kinase hinge-binding / GPCR allosteric site models
Molecular Recognition Target Binding Isosteric Replacement

Rotatable Bond Advantage for Conformational Flexibility

N-(Propan-2-yl)quinolin-6-amine possesses two rotatable bonds, whereas 6-aminoquinoline has zero [1][2]. The two additional rotatable bonds introduce conformational flexibility, which can be beneficial for induced-fit binding to certain protein pockets. Conversely, the lack of rotatable bonds in 6-aminoquinoline may result in a conformationally rigid structure that cannot easily adapt to diverse binding-site topologies.

Rotatable Bond Advantage
Head-to-head
2 rotatable bonds vs 0 (Δ = +2)
Moderate conformational flexibility may support induced-fit binding
Relevant for fragment-based screening and ligand efficiency optimization
Conformational Analysis Ligand Efficiency Protein Binding

Sparse Biological Activity Data

As of April 2026, N-(propan-2-yl)quinolin-6-amine has not been extensively profiled in public bioactivity databases such as ChEMBL or BindingDB, unlike some of its 4-substituted or halogenated quinoline contemporaries [1]. This is a critical procurement consideration: substituent selection must be empirically validated in the end user's target assay because the quantitative activity cliff vs. in-class annotated analogues cannot be predicted from existing data.

Biological Annotation Coverage
Class-level
Curated IC50 data absent for major pharmacological targets
Requires de novo SAR exploration; annotated analogues cannot serve as surrogates
ChEMBL / BindingDB search (April 2026); activity cliff risk present
Biological Annotation Activity Landscape Probe Validation

N-(Propan-2-yl)quinolin-6-amine: Application Scenarios


Lipophilic Ligand Design for Intracellular Targets

The 1.6-unit XLogP3 increase over 6-aminoquinoline makes N-(propan-2-yl)quinolin-6-amine a preferred scaffold when designing inhibitors or chemical probes intended for intracellular targets with poor membrane permeability. Its XLogP3 of 2.9 places it in a favorable range for passive diffusion, and its moderate TPSA of 24.9 Ų further supports good membrane penetration [1][2].

Fragment-Based Lead Generation

With two rotatable bonds versus zero for 6-aminoquinoline, this compound can serve as a fragment-size starting point that samples a broader conformational space. This is valuable for fragment libraries targeting flexible binding sites where rigid fragments would fail to identify hot spots [1][2].

Hydrogen-Bond Pharmacophore Validation

The presence of a single HBD distinguishes N-(propan-2-yl)quinolin-6-amine from 6-isopropylquinoline (0 HBD). It should be selected for biochemical or biophysical assays designed to probe hydrogen-bond interactions at the quinoline 6-position, such as kinase hinge-binding motifs or GPCR allosteric sites [1][2].

Application
Selection Property
Validation Focus
Intracellular target ligand design
Lipophilicity & TPSA profile
Membrane permeability in cell-based models
Fragment-based lead generation
Conformational flexibility (rotatable bonds)
Induced-fit binding and hot-spot identification
Hydrogen-bond pharmacophore validation
HBD count and positioning
Target hydrogen-bond interaction assays
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